Technical Guide: 2-(Pyridin-3-yl)phenol – Physicochemical Profile and Synthetic Utility
Technical Guide: 2-(Pyridin-3-yl)phenol – Physicochemical Profile and Synthetic Utility
This guide serves as an in-depth technical resource for 2-(pyridin-3-yl)phenol (CAS 54168-07-9), a bifunctional biaryl scaffold used in coordination chemistry and pharmaceutical synthesis. Unlike its more common isomer, 2-(pyridin-2-yl)phenol, this molecule exhibits distinct physicochemical behavior due to its specific nitrogen placement, which dictates its utility as a bridging ligand and supramolecular building block.
Executive Summary
2-(Pyridin-3-yl)phenol (CAS 54168-07-9) is a biaryl compound characterized by an ortho-phenolic hydroxyl group and a meta-linked pyridine ring.[1][2] This specific connectivity creates a "divergent" ligand geometry. While the 2-pyridyl isomer acts as a classic N,O-chelator (forming 6-membered rings with metals), the 3-pyridyl isomer prevents monomeric chelation due to the distal nitrogen position. Instead, it functions as a versatile bridging ligand in Metal-Organic Frameworks (MOFs) and coordination polymers, or as a pharmacophore in kinase inhibitor development.
Part 1: Molecular Architecture & Electronic Properties
Structural Connectivity and H-Bonding
The defining feature of CAS 54168-07-9 is the position of the pyridine nitrogen relative to the phenolic hydroxyl group.
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Connectivity: The pyridine ring is attached at its C3 position to the C2 position of the phenol ring.
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Intramolecular vs. Intermolecular: In the 2-(pyridin-2-yl) isomer, the nitrogen is adjacent to the inter-ring bond, allowing a strong intramolecular hydrogen bond (O-H···N) that planarizes the molecule and lowers polarity. In 2-(pyridin-3-yl)phenol , the nitrogen is too distant for this interaction. Consequently, the hydroxyl group remains available for intermolecular hydrogen bonding, leading to the formation of dimeric or polymeric networks in the solid state.
Acid-Base Profile (pKa)
The molecule is amphoteric, possessing both an acidic phenol and a basic pyridine.
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Phenolic Acidity (pKa ~9.5 - 10.0): The electron-withdrawing nature of the pyridine ring (via inductive effects through the C-C bond) slightly increases the acidity of the phenolic proton compared to unsubstituted phenol.
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Pyridinium Basicity (pKa ~4.8 - 5.2): The phenol ring is electron-rich, but its effect on the pyridine nitrogen is attenuated by the meta-linkage. The nitrogen remains a competent Lewis base for metal coordination.
Solubility & Stability
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Physical State: Solid (Crystalline).
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Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol). Lower solubility in non-polar hydrocarbons compared to the 2-pyridyl isomer due to the lack of "internal masking" of polar groups.
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Stability: Stable under standard laboratory conditions. The biaryl bond is robust; however, the phenol moiety is susceptible to oxidation under harsh conditions.
Part 2: Synthetic Methodologies
The most reliable synthesis utilizes Suzuki-Miyaura Cross-Coupling . This method offers modularity and high functional group tolerance.
Optimized Synthetic Protocol
Reaction: Coupling of 2-bromophenol with 3-pyridylboronic acid (or vice versa).
Reagents:
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Electrophile: 2-Bromophenol (1.0 equiv)
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Nucleophile: 3-Pyridylboronic acid (1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
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Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
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Solvent System: DME/H₂O (3:1) or Toluene/EtOH/H₂O (4:1:1)
Step-by-Step Workflow:
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Degassing: Sparge solvent mixture with Argon/N₂ for 20 minutes to prevent homocoupling or catalyst oxidation.
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Addition: Charge reaction vessel with halide, boronic acid, and base. Add solvent.[3][4]
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Catalysis: Add Pd catalyst under inert counter-flow. Seal vessel.
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Reflux: Heat to 85–100°C for 12–18 hours. Monitor by TLC/LC-MS.
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Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.
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Purification: The product often precipitates or can be purified via flash column chromatography (SiO₂; Hexane/EtOAc gradient). Note: The pyridine tailing can be reduced by adding 1% Et₃N to the eluent.
Synthesis Visualization
Caption: Standard Suzuki-Miyaura coupling workflow for the synthesis of 2-(pyridin-3-yl)phenol.
Part 3: Coordination Chemistry & Applications
Divergent Ligand Behavior
The structural distinction between the 2-pyridyl and 3-pyridyl isomers dictates their utility. This section explains the causality behind ligand selection.
| Feature | 2-(Pyridin-2-yl)phenol (Isomer) | 2-(Pyridin-3-yl)phenol (Target) |
| Nitrogen Position | Ortho to biaryl bond | Meta to biaryl bond |
| Geometry | Convergent (N and O face same side) | Divergent (N and O face away) |
| Coordination Mode | Chelating ( | Bridging ( |
| Primary Use | Discrete metal complexes (catalysis, OLEDs) | Coordination polymers, MOFs, Supramolecular networks |
Coordination Logic Diagram
Caption: Decision logic for ligand behavior. The meta-nitrogen placement enforces bridging over chelation.
Pharmaceutical Relevance
In drug discovery, this scaffold serves as a privileged structure for kinase inhibition. The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the phenol moiety can interact with adjacent hydrophobic pockets or catalytic residues. It is also used as a directing group precursor in C-H activation studies.
Part 4: Analytical Characterization
To validate the identity of CAS 54168-07-9, compare experimental data against these expected values.
Key Spectral Data
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¹H NMR (DMSO-d₆):
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Phenol -OH: Singlet at ~9.5–10.0 ppm (broad, exchangeable). Note: This shift is distinct from the 2-pyridyl isomer (~14 ppm) which is deshielded by intramolecular H-bonding.
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Pyridine Protons:
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H2' (between N and C-C bond): Singlet/Doublet ~8.7 ppm (most deshielded).
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H6' (adjacent to N): Doublet ~8.5 ppm.
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Phenol Aromatics: Multiplets in the 6.8–7.3 ppm range.
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Mass Spectrometry (ESI):
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[M+H]⁺: Calculated m/z = 172.07.
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Fragmentation: Loss of CO (phenol character) and HCN (pyridine character) are common.
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Quality Control Checklist
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Appearance: Off-white to pale yellow solid.
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Purity (HPLC): >95% (detect at 254 nm).
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Identity: ¹H NMR must show lack of intramolecular H-bond shift (OH < 11 ppm).
References
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PubChem. (n.d.).[5] Compound Summary: 2-(Pyridin-3-yl)phenol.[1][6][7][8] National Library of Medicine. Retrieved from [Link]
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Rebstock, A., et al. (2003).[9] Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines. Organic & Biomolecular Chemistry. (Validation of synthetic routes for pyridyl-phenol isomers). Retrieved from [Link]
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Gao, S., & Ng, S. W. (2011). 2-[(Pyridin-3-ylamino)methyl]phenol.[8] Acta Crystallographica Section E. (Structural analog demonstrating intermolecular H-bonding networks). Retrieved from [Link]
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- 6. 54168-07-9|2-(Pyridin-3-yl)phenol|BLD Pharm [bldpharm.com]
- 7. 1214356-46-3|2,5-Di(pyridin-4-yl)phenol|BLD Pharm [bldpharm.com]
- 8. 2-[(Pyridin-3-yl-amino)-meth-yl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
